2-Chloro-3-iodo-1,4-dimethoxybenzene
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Overview
Description
2-Chloro-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 . It has a molecular weight of 298.51 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of compounds like this compound often involves electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Electrophilic aromatic substitution is a common reaction involving aromatic rings like those in this compound . The key step in this reaction is the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point between 127.0 and 137.0 degrees Celsius .Scientific Research Applications
Oxidation by Lignin Peroxidase : 2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) is oxidized by lignin peroxidase, leading to the formation of the 2Cl-1,4-DMB cation radical. This process has implications in the oxidation of anisyl alcohol and can be used to study enzyme inactivation and radical-mediated oxidation processes (Teunissen et al., 1998).
Cofactor in Oxidation Reactions : 2Cl-14DMB acts as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, offering insights into the role of natural compounds in enzymatic reactions and potential applications in biocatalysis (Teunissen & Field, 1998).
Guest-Induced Assembly in Chemical Structures : It plays a role in guest-induced assembly in chemical structures, influencing the orientation of encapsulated guests in complex molecular systems, which is crucial for understanding molecular recognition and assembly (Kobayashi et al., 2003).
Preparation of Halogenated Compounds : It is involved in the preparation of halogenated compounds, which are essential intermediates in organic synthesis and pharmaceuticals (Wada et al., 1992).
Acetylation Reactions : Used in acetylation reactions of dimethoxybenzenes, important in the field of organic chemistry for the modification of chemical structures (Moreau et al., 2000).
Electrolyte Additives in Batteries : Serves as an electrolyte additive in lithium-ion batteries, improving overcharge performance and demonstrating potential applications in battery technology (Zhang et al., 2011).
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2-Chloro-3-iodo-1,4-dimethoxybenzene, like other halogenated aromatic compounds, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
They may affect the function of enzymes, alter signal transduction pathways, or disrupt cellular homeostasis .
Pharmacokinetics
The compound’s molecular weight (29851 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Based on its structure and the known effects of similar compounds, it may cause changes in cellular function, potentially leading to altered physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Properties
IUPAC Name |
2-chloro-3-iodo-1,4-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMDYMSUZKGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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